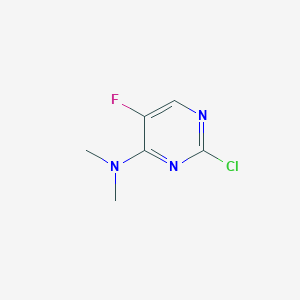

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, also known as 5-Fluoro-2-chloro-4-dimethylaminopyrimidine, is a heterocyclic compound with a wide range of applications in scientific research. It is a colorless, odorless, and hygroscopic solid with a melting point of about 149-151°C. It is used as a reagent in organic synthesis, as a starting material for the preparation of a variety of other compounds, and as a catalyst in various reactions. It has been used in the synthesis of several biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme dihydrofolate reductase (DHFR).

Scientific Research Applications

Inhibition of Nitric Oxide Production

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, as part of 2-amino-4,6-dichloropyrimidines, has been investigated for its inhibitory effects on immune-activated nitric oxide production. In a study, derivatives of this compound were found effective in inhibiting nitric oxide in mouse peritoneal cells. The most potent derivative demonstrated higher activity than reference compounds, indicating potential applications in immune response modulation (Jansa et al., 2014).

Potential Kinase Inhibitors

This compound has also been explored for its potential as a kinase inhibitor. A study focusing on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are structurally related to this compound, aimed to develop new anticancer agents. These compounds were designed to target kinase inhibition, a crucial pathway in cancer treatment (Wada et al., 2012).

Enhancement of Antitumour Activity

Another significant application is in enhancing the antitumor activity of fluoropyrimidines like 5-fluorouracil. A study demonstrated that compounds similar to this compound, when combined with fluoropyrimidines, exhibited a stronger antitumor effect in certain tumour cell lines. This combination approach could be a promising strategy in cancer therapy (Takechi et al., 2002).

Development of Oral Fluoropyrimidine

The compound has also been a part of the development of oral fluoropyrimidine formulations, which aim to increase the feasibility and therapeutic index of fluorouracil administered orally. This application is particularly significant in the treatment of various malignancies, showcasing its versatility in cancer therapy (Chu et al., 2004).

Antiviral Activity

Exploration of 5-Chloro-5-fluoro-6-alkoxypyrimidines, structurally related to this compound, revealed high antiviral activity against various viruses. This discovery points towards potential applications in antiviral therapy, expanding the scope of its use beyond cancer treatment (Chernikova et al., 2019).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, affecting cellular processes .

Mode of Action

It’s suggested that similar compounds may inhibit certain enzymes, disrupting normal cellular functions .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Related compounds have been shown to cause changes in cellular processes, potentially leading to cell death .

Properties

IUPAC Name |

2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHFDFGUSBMVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365658 |

Source

|

| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355829-23-1 |

Source

|

| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)